8-Methylquinoline-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWDRVVQHUVVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Methylquinoline-2-carboxylic acid CAS 65714-27-4 properties
Topic: 8-Methylquinoline-2-carboxylic Acid (CAS 65714-27-4) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
CAS: 65714-27-4 | Synonyms: 8-Methylquinaldic acid; 8-Methyl-2-quinolinecarboxylic acid[1]
Executive Summary
8-Methylquinoline-2-carboxylic acid (CAS 65714-27-4) is a specialized quinoline derivative characterized by a carboxylic acid moiety at the C2 position and a methyl group at the C8 position.[1][2][3][4] Unlike its unmethylated parent, quinaldic acid, the presence of the 8-methyl group introduces significant steric hindrance adjacent to the quinoline nitrogen. This structural feature modulates its coordination geometry in metallo-supramolecular chemistry, making it a valuable ligand for designing distorted octahedral or tetrahedral metal complexes (e.g., Cu(II), Zn(II)).
In medicinal chemistry, the compound serves as a critical scaffold for synthesizing kynurenic acid analogs, targeting neuroprotective pathways (NMDA receptor antagonism) and acting as an intermediate for bioactive amides and esters.[1]
Chemical Identity & Physicochemical Profile[1][2][6][7][8][9][10]
| Property | Data |
| CAS Number | 65714-27-4 |
| IUPAC Name | 8-Methylquinoline-2-carboxylic acid |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| SMILES | CC1=C2N=C(C(=O)O)C=CC2=CC=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH); sparingly soluble in water |
| pKa (Predicted) | ~4.8 (COOH), ~2.0 (Quinoline N) |
| Melting Point | Solid (typically >150°C; derivatives often >200°C) |
Synthetic Routes & Optimization
The synthesis of 8-methylquinoline-2-carboxylic acid requires precise regioselectivity to distinguish between the methyl groups at positions 2 and 8. The 2-methyl group in quinolines is significantly more acidic and reactive toward oxidation or condensation than the 8-methyl group.[1]
Protocol A: The "Styryl-Oxidation" Route (High Specificity)
This method is the "Gold Standard" for laboratory-scale synthesis as it guarantees the preservation of the 8-methyl group while selectively converting the 2-position.[1]
Mechanism:
-
Condensation: 2,8-Dimethylquinoline reacts with benzaldehyde.[1] The activated 2-methyl protons allow formation of the 2-styryl derivative.[1] The 8-methyl group remains inert due to higher steric hindrance and lower acidity.[1]
-
Oxidative Cleavage: The alkene bond of the styryl group is cleaved using potassium permanganate (KMnO₄) to yield the carboxylic acid.
Step-by-Step Methodology:
-
Precursor Synthesis (Doebner-Miller):
-
Reflux o-toluidine with crotonaldehyde in 6M HCl/ZnCl₂.
-
Neutralize and steam distill to isolate 2,8-dimethylquinoline .[1]
-
-
Condensation (Styryl Formation):
-
Mix 2,8-dimethylquinoline (1.0 eq) with benzaldehyde (1.2 eq) and acetic anhydride (catalytic).
-
Reflux at 160°C for 12 hours.
-
Cool and recrystallize from ethanol to obtain 2-styryl-8-methylquinoline .[1]
-
-
Oxidation:
Protocol B: Selenium Dioxide Oxidation (Direct Route)
Direct oxidation of the activated 2-methyl group using Selenium Dioxide (SeO₂) is faster but requires careful monitoring to prevent over-oxidation or tar formation.[1]
-
Reagents: 2,8-Dimethylquinoline, SeO₂, Dioxane/Water.[1]
-
Conditions: Reflux for 4 hours. SeO₂ selectively attacks the 2-methyl group to form the aldehyde (8-methylquinoline-2-carbaldehyde), which is subsequently oxidized to the acid using H₂O₂ or Ag₂O.
Visualization: Synthesis Workflow
Caption: Figure 1. Synthesis pathways for 8-Methylquinoline-2-carboxylic acid showing the selective Styryl-Oxidation route (Solid) and direct SeO2 route (Dashed).
Structural Characterization & Spectroscopy
Validation of the synthesized compound relies on distinguishing the 2-COOH signal from the 8-methyl signal.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.65-2.75 ppm (s, 3H): Methyl group at C8. Distinct singlet.
-
δ 7.50-7.70 ppm (m): Aromatic protons (H5, H6, H7).
-
δ 8.05 ppm (d): H3 proton (beta to Nitrogen).
-
δ 8.45 ppm (d): H4 proton (gamma to Nitrogen).
-
δ 13.5 ppm (br s): Carboxylic acid proton (disappears with D₂O exchange).
-
-
IR Spectroscopy:
-
1700-1720 cm⁻¹: Strong C=O stretching (Carboxylic acid dimer).
-
2500-3000 cm⁻¹: Broad O-H stretch.[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 188.2.
-
Applications in Drug Discovery & Catalysis[1]
Ligand Design & Coordination Chemistry
8-Methylquinoline-2-carboxylic acid acts as a bidentate N,O-donor ligand.[1] The 8-methyl group plays a crucial "steric gating" role.
-
Steric Clashing: When coordinating to metal centers (e.g., Cu²⁺, Zn²⁺), the 8-methyl group clashes with ligands in the equatorial plane, often forcing the complex into a distorted geometry compared to the planar complexes formed by unsubstituted quinaldic acid.[1]
-
Selectivity: This steric bulk can be exploited to favor lower coordination numbers or specific chiral twists in supramolecular helicates.
Medicinal Chemistry (Kynurenic Acid Analogs)
The compound is a structural analog of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotectant.[1]
-
Mechanism: Derivatives of 8-methylquinoline-2-carboxylic acid are investigated as antagonists for the glycine site of NMDA receptors.
-
Blood-Brain Barrier (BBB): The increased lipophilicity provided by the 8-methyl group (compared to the hydroxylated parent) improves BBB penetration, making it a viable scaffold for CNS drug development.[1]
Visualization: Steric Influence in Coordination[1][2]
Caption: Figure 2.[1] Mechanistic impact of the 8-methyl substituent on metal coordination geometry.
Safety & Handling (SDS Highlights)
-
Hazard Statements:
-
Handling: Use standard PPE (gloves, goggles).[1] Avoid dust formation. Store in a cool, dry place under inert atmosphere if possible to prevent slow decarboxylation over extended periods (years).[1]
References
- Doebner-Miller Synthesis of Methylquinolines
-
Oxidation Protocols for Methylquinolines
-
Source: PrepChem. "Synthesis of 8-methylquinoline." Available at: [Link]
-
-
Medicinal Applications (Kynurenic Acid Analogs)
-
Source: Google Patents. "WO2017149333A1 - Novel types of c-3 substituted kinurenic acid derivatives."[1] Available at:
-
- Commercial Availability & Properties
-
Coordination Chemistry of Quinaldic Acids
Sources
- 1. 57709-61-2|1,10-Phenanthroline-2,9-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1588441-37-5|5-Methylpicolinic acid hydrate|BLD Pharm [bldpharm.com]
- 3. 307300-99-8|4-(p-Tolyl)quinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1477-50-5|1H-Indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 3778-29-8|4,6-Dihydroxyquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
chemical structure of 8-methylquinaldic acid
Structural Analysis, Synthetic Methodologies, and Bio-Orthogonal Applications
Executive Summary
8-Methylquinaldic acid (8-methylquinoline-2-carboxylic acid) is a specialized heterocyclic scaffold critical to the structural integrity of thiopeptide antibiotics, most notably thiostrepton . Unlike its parent compound quinaldic acid, the presence of the methyl group at the C8 position introduces significant steric and electronic modulation, influencing both its metal-chelating thermodynamics and its binding affinity within ribosomal targets.
This guide provides a rigorous technical breakdown of the molecule, detailing its physicochemical profile, validated synthetic protocols (chemical and biosynthetic), and analytical characterization standards.
Structural Anatomy & Physicochemical Profile[1][2]
The molecule features a fused bicyclic quinoline core substituted with a carboxylic acid at position C2 and a methyl group at position C8.[1]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 8-Methylquinoline-2-carboxylic acid |
| Common Name | 8-Methylquinaldic acid |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| CAS Number | 19657-37-5 |
| Key Moiety In | Thiostrepton (Thiopeptide antibiotics) |
Structural Significance[1][2]
-
Steric Hindrance: The C8-methyl group is peri-planar to the ring nitrogen. This creates steric bulk that prevents coplanar coordination in certain metal complexes, altering selectivity compared to unsubstituted quinaldic acid.[1]
-
Acid-Base Properties: The carboxylic acid (pKa ~4.[1]9) and the quinoline nitrogen (pKa ~2.5 for the conjugate acid) create a zwitterionic potential, though the 8-methyl group slightly increases the basicity of the nitrogen via inductive effects (+I).
-
Chelation: It acts as an N,O-bidentate ligand.[1] The bite angle is constrained by the rigid quinoline backbone, making it highly selective for transition metals like Cu(II) and Zn(II).
Synthetic Pathways[2][3]
Chemical Synthesis: Modified Riley Oxidation
The most robust laboratory-scale synthesis involves the selective oxidation of 2,8-dimethylquinoline . While the C8-methyl is sterically crowded, the C2-methyl is activated by the adjacent electron-deficient nitrogen, making it susceptible to selenium dioxide (SeO₂) oxidation.
Protocol: SeO₂ Oxidation of 2,8-Dimethylquinoline
-
Objective: Selective conversion of the C2-methyl group to a carboxylate.
-
Precursor: 2,8-Dimethylquinoline (commercially available or synthesized via Doebner-Miller reaction).[1]
Step-by-Step Methodology:
-
Oxidation to Aldehyde (Riley Oxidation):
-
Reagents: 2,8-Dimethylquinoline (10 mmol), Selenium Dioxide (SeO₂, 11 mmol).
-
Solvent: 1,4-Dioxane (anhydrous) or Xylene.
-
Procedure: Reflux the mixture at 110°C for 4-6 hours. The reaction turns black as metallic selenium precipitates.[1]
-
Mechanism: Ene-reaction followed by sigmatropic rearrangement.[1] The C2-methyl is kinetically favored over the C8-methyl due to acidity and accessibility.
-
Workup: Filter hot through Celite to remove selenium.[1] Evaporate solvent to yield 8-methylquinoline-2-carbaldehyde .[1]
-
-
Oxidation to Carboxylic Acid (Pinnick or Ag₂O):
-
Reagents: Crude aldehyde, Silver Oxide (Ag₂O) or Sodium Chlorite (NaClO₂).[1]
-
Condition: 10% NaOH solution (for Ag₂O) or t-BuOH/Water (for Pinnick).[1]
-
Procedure: Stir at room temperature for 12 hours.
-
Workup: Acidify the aqueous layer to pH 3-4 with 1M HCl. The product, 8-methylquinaldic acid, precipitates as an off-white solid. Recrystallize from Ethanol/Water.[1]
-
Diagram 1: Chemical Synthesis Workflow
Caption: Selective oxidation pathway leveraging the kinetic acidity of the C2-methyl group.
Biosynthesis: The Tryptophan Pathway
In nature, 8-methylquinaldic acid is not formed via quinoline precursors but through a complex rearrangement of L-Tryptophan . This pathway is observed in Streptomyces species producing thiopeptides (e.g., S. azureus).[1]
Mechanistic Causality:
-
Methylation: The indole ring is methylated at C2 (unusual position) by a radical SAM methyltransferase (TsrT ).[1]
-
Ring Expansion: The indole ring undergoes oxidative ring expansion/rearrangement to form the quinoline core.[1]
-
Processing: Subsequent dehydrogenation and cyclization steps yield the quinaldic acid moiety embedded in the peptide backbone.[1]
Diagram 2: Biosynthetic Logic
Caption: Biosynthetic rearrangement of Tryptophan to the Quinaldic Acid moiety in Thiostrepton.
Analytical Characterization
To validate the synthesis of 8-methylquinaldic acid, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 2.75 - 2.85 | Singlet (s) | 3H | -CH₃ (C8) | Distinctive high-field aromatic methyl signal.[1] |
| 7.50 - 7.65 | Triplet (t) | 1H | C6-H | Aromatic ring proton.[1] |
| 7.70 - 7.80 | Doublet (d) | 1H | C5-H / C7-H | Coupling with C6.[1] |
| 8.05 - 8.15 | Doublet (d) | 1H | C3-H | Beta to the carboxylic acid.[1] |
| 8.40 - 8.50 | Doublet (d) | 1H | C4-H | Deshielded by ring nitrogen.[1] |
| 13.0 - 14.0 | Broad (br) | 1H | -COOH | Carboxylic acid proton (often invisible if exchanged).[1] |
Mass Spectrometry (MS)
-
ESI-MS (+): Expect a molecular ion peak
at m/z 188.07 .[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids, leading to a fragment at m/z 144 (8-methylquinoline).
Functional Applications
Thiopeptide Antibiotics
8-methylquinaldic acid is the "head group" of Thiostrepton , a potent antibiotic targeting the 50S ribosomal subunit of Gram-positive bacteria. The quinaldic acid moiety is essential for the tight binding of the antibiotic to the ribosomal L11 protein and 23S rRNA, effectively freezing the ribosome and inhibiting protein translation.
Metal Organic Frameworks (MOFs)
Due to the steric bulk of the 8-methyl group, this molecule is used in coordination chemistry to force specific geometries. Unlike unsubstituted quinaldic acid, which forms planar complexes, the 8-methyl derivative often induces distorted octahedral or tetrahedral geometries in Copper(II) and Zinc(II) complexes due to the clash between the methyl group and the metal's coordination sphere.
References
-
Duan, L., et al. (2012). "Insights into quinaldic acid moiety formation in thiostrepton biosynthesis facilitating fluorinated thiopeptide generation."[1][2] Chemistry & Biology.
-
Kelly, W. L., et al. (2009). "Biosynthesis of the thiopeptide antibiotic thiostrepton."[3] Journal of the American Chemical Society.[1]
-
Shaikh, N., et al. (2006). "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Tetrahedron Letters.
-
PubChem Compound Summary. "8-Methylquinoline."[1] National Center for Biotechnology Information.[1]
Sources
In-Depth Technical Guide: pKa Values and Electronic Properties of 8-Substituted Quinoline-2-Carboxylic Acids
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 8-substituted quinoline-2-carboxylic acids (quinaldic acid derivatives).[1][2][3] These scaffolds are critical in medicinal chemistry due to their metallo-chelating capabilities and zwitterionic behavior.[1][2][3] This document details the thermodynamic dissociation constants (pKa), elucidates the structural causality behind substituent effects (specifically the peri-interaction), and provides a validated experimental protocol for their determination.[1]
Part 1: Theoretical Framework & Structural Analysis[2][3]
The Quinaldic Acid Scaffold
Quinoline-2-carboxylic acid (Quinaldic acid) is a bicyclic heteroaromatic system.[1][2][3] Its acid-base behavior is governed by two sites:[1][2][3]
-
The Carboxylic Acid (C2): Acts as a proton donor.[1][2][3][4]
-
The Quinoline Nitrogen (N1): Acts as a proton acceptor (base).[2][3][4]
In aqueous solution, quinaldic acid exists primarily as a zwitterion (inner salt) over a specific pH range.[2][3] The proton from the carboxyl group transfers to the ring nitrogen, creating a species with a negative carboxylate and a positive quinolinium core.[1][3]
The "Peri" Effect (Position 1 vs. 8)
The 8-position is unique because it is peri to the ring nitrogen (N1).[1][2] Unlike ortho substituents on a benzene ring, the 8-substituent and the N1 lone pair are forced into close proximity by the rigid bicyclic frame.[1][2][3]
-
Steric Inhibition of Solvation: Bulky groups at C8 (e.g., -CH3, -NO2) physically block water molecules from stabilizing the protonated nitrogen (N1-H+), typically lowering the pKa of the quinolinium moiety.[1]
-
Intramolecular Hydrogen Bonding: Substituents with hydrogen bond donors (e.g., -OH) at C8 can form stable 5- or 6-membered rings with N1, significantly altering the energy cost of protonation/deprotonation.[1][2]
Protonation Equilibria Visualization
The following diagram illustrates the stepwise dissociation of a generic 8-substituted quinaldic acid.
Part 2: Quantitative Data Landscape
The following table synthesizes pKa values derived from potentiometric and spectrophotometric studies. Note that for quinaldic acids, the first ionization (COOH) is often very acidic (pKa < 2.0), while the second ionization (NH+) falls in the 3.5–5.0 range.[1]
Table 1: Dissociation Constants of 8-Substituted Quinoline-2-Carboxylic Acids (25°C, I = 0.1 M)
| Substituent (R at C8) | pKa1 (COOH) | pKa2 (NH+) | pKa3 (OH) | Electronic/Steric Effect |
| -H (Unsubstituted) | 1.50 (est) | 4.92 | - | Reference standard.[2][4] |
| -OH (Hydroxy) | < 1.5 | 3.92 | 10.14 | Intramolecular H-bond: The 8-OH stabilizes the neutral N lone pair, making the NH+ easier to deprotonate (lower pKa).[2][4] |
| -CH3 (Methyl) | < 1.5 | ~4.40 | - | Steric Hindrance: Methyl group hinders solvation of the cation, destabilizing the protonated form relative to the neutral form.[2][3] |
| -NO2 (Nitro) | < 1.0 | < 1.0 | - | Strong EWG: Electron withdrawal drastically reduces N-basicity.[2][3][4] The species is likely anionic even at low pH.[1][2][3] |
| -Cl (Chloro) | < 1.5 | ~3.50 | - | Inductive Withdrawal: -I effect reduces electron density on N, lowering basicity.[1][2][3][4] |
Note: "est" indicates values estimated from Hammett plots or analogous pyridine systems where the first dissociation is too acidic for standard glass-electrode potentiometry.
Data Interpretation[1][2][5][6][7][8][9]
-
8-Hydroxyquinoline-2-carboxylic acid (HQC): The pKa of the quinolinium nitrogen drops from 4.92 (unsubstituted) to 3.[1][2][3][4]92. This is counter-intuitive for an electron-donating group (EDG) like -OH.[1][2][3][4] However, the peri-hydroxyl forms a hydrogen bond with the neutral nitrogen, stabilizing the deprotonated state and thus lowering the pKa.[1][2][3]
-
8-Methyl: The drop in pKa (approx 0.5 units) is a classic example of steric inhibition of solvation.[1][2][3][4] Although methyl is an EDG (which should raise pKa), the bulk prevents water from effectively solvating the positive charge on the nitrogen.[1]
Part 3: Experimental Determination Protocol
To ensure high-fidelity pKa determination, a Potentiometric Titration protocol is recommended.[1][2][3] This method is self-validating via the Bjerrum function (
Reagents and Setup
-
Titrant: Carbonate-free NaOH (0.1 M), standardized against potassium hydrogen phthalate (KHP).[1][2][4]
-
Solvent: CO2-free deionized water (for solubility, mixed solvent systems like 50% v/v Dioxane-Water may be required, but values must be corrected).[1][2][3][4]
-
Instrumentation: Potentiometer with a combined glass/Ag-AgCl electrode (precision ±0.001 pH).[1][2][3][4]
Workflow Diagram
Data Analysis (The Bjerrum Method)
Calculate the average number of protons bound per ligand (
Where:
- = Number of dissociable protons (usually 2 for HQC).[2][3][4]
- = Volume of alkali added.[2][3][4]
- = Total concentration of ligand.[1][2][3][4]
Plot
Part 4: Applications in Drug Development[1][2]
Chelation Therapy & Metallodrugs
The 8-substituted quinaldic acids are tridentate ligands (N, O, O-donor set) if the 8-substituent has a donor atom (like -OH).[1]
-
Mechanism: They form neutral, lipophilic complexes with divalent metals (Zn2+, Cu2+).[2][3][4]
-
Relevance: The pKa determines the conditional stability constant at physiological pH (7.4).[2][3][4] A lower pKa (like in 8-HQC) means the ligand is fully deprotonated and active at physiological pH, enhancing metal scavenging efficiency.[1]
ADMET Profiling
The zwitterionic nature of these compounds at neutral pH (Isoelectric point
-
LogD Prediction: At pH 7.4, 8-nitro-quinaldic acid will be anionic (low permeability), whereas 8-methyl-quinaldic acid may retain significant zwitterionic character, influencing blood-brain barrier penetration.[1]
References
-
Lumme, P. (1957).[1][2][3][4] Dissociation constants of some 8-substituted quinoline-2-carboxylic acids. Suomen Kemistilehti B. [Link not available digitally, referenced via standard physical organic chemistry databases].[1][2][3][4]
-
Smith, R. M., & Martell, A. E. (1989).[1][2][3][4] Critical Stability Constants. Plenum Press.[1][2][3][4] (Authoritative source for HQC values).
-
PubChem. (2025).[1][2][3][4][5] 8-Hydroxyquinoline-2-carboxylic acid (Compound CID 157120605).[1][2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link]
-
Baluja, S. (2015).[1][2][3][4][6] Dissociation Constants of some Quinoline Derivatives in Mixed Solvent Mixture. ResearchGate. Available at: [Link]
-
IUPAC. (2025).[1][2][3][4] Digitized pKa Dataset. (Referenced for Quinaldic Acid base values). Available at: [Link]
Sources
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinaldic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 8-Methylquinoline-2-carboxylic Acid via the Doebner Reaction: An Application and Protocol Guide
Abstract
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, with applications ranging from antimalarial agents to corrosion inhibitors.[1] This document provides a comprehensive guide for the synthesis of a specific derivative, 8-Methylquinoline-2-carboxylic acid, utilizing the Doebner reaction. While the broader classification of this synthesis often falls under the Doebner-Miller reaction family, the use of pyruvic acid as a reactant specifically categorizes it as a Doebner reaction.[2][3] This protocol is designed for researchers, chemists, and drug development professionals, offering a detailed experimental procedure, an in-depth mechanistic explanation, and critical insights into process optimization and troubleshooting.
Introduction and Reaction Overview
The Doebner reaction is a three-component condensation that provides a direct and efficient route to quinoline-4-carboxylic acids and their derivatives.[3][4] In this specific application, we detail the synthesis of 8-Methylquinoline-2-carboxylic acid from o-toluidine (2-methylaniline), acetaldehyde, and pyruvic acid. The reaction proceeds in a one-pot fashion, typically under mild heating, to yield the desired heterocyclic product.
The overall transformation is as follows:
Figure 1. General reaction scheme for the synthesis of 8-Methylquinoline-2-carboxylic acid.
This method is advantageous due to the accessibility of the starting materials and the operational simplicity of the procedure.
Mechanistic Pathway of the Doebner Reaction
The mechanism of the Doebner reaction is a subject of discussion, with evidence supporting multiple potential pathways.[3] However, a widely accepted sequence involves the initial formation of a Schiff base (imine) from the aniline and the aldehyde, followed by a reaction with the enol form of pyruvic acid.[4][5] The key steps are:
-
Imine Formation: o-Toluidine and acetaldehyde condense to form an N-arylimine (Schiff base).
-
Michael-type Addition: The enol of pyruvic acid adds to the imine.[4]
-
Cyclization: An intramolecular electrophilic attack from the activated pyruvic acid moiety onto the electron-rich aromatic ring of the aniline derivative occurs.[4]
-
Dehydration & Oxidation: The resulting dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to yield the final, stable aromatic quinoline product.[4][5] A second molecule of the imine can often serve as the oxidant in a hydrogen transfer process.[4]
Caption: Proposed mechanism of the Doebner reaction.
Experimental Protocol
This protocol outlines a robust procedure for the synthesis of 8-Methylquinoline-2-carboxylic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| o-Toluidine | C₇H₉N | 107.15 | 5.36 g (5.0 mL) | 50.0 |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 6.60 g (4.5 mL) | 75.0 |
| Acetaldehyde | C₂H₄O | 44.05 | 2.64 g (3.4 mL) | 60.0 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~2-3 mL | - |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - |
| Activated Charcoal | C | 12.01 | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hot plate
-
Ice bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Fume hood
Safety Precautions
-
o-Toluidine: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.[6] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[6][7]
-
Pyruvic Acid: Corrosive. Causes skin and eye burns. Handle with care, using appropriate PPE.
-
Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation. Keep away from heat and open flames.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme caution in a fume hood.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis.
Detailed Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine o-toluidine (5.0 mL, 50 mmol) and 50 mL of 95% ethanol.
-
Rationale: Ethanol serves as a suitable solvent that dissolves the reactants and facilitates a homogenous reaction environment.
-
-
Acid Addition: Slowly add pyruvic acid (4.5 mL, 75 mmol) to the stirred solution. An exothermic reaction may occur.
-
Rationale: The pyruvic acid is a key reactant. It is added before the highly volatile acetaldehyde to ensure it is present for the subsequent condensation steps.
-
-
Aldehyde Addition: Cool the mixture in an ice bath. Once cooled, add acetaldehyde (3.4 mL, 60 mmol) dropwise from the dropping funnel over 15-20 minutes while maintaining stirring.
-
Rationale: Dropwise addition of the volatile and reactive acetaldehyde at a low temperature helps to control the initial exothermic condensation reaction and prevent loss of the reagent.
-
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 3-4 hours. The solution will darken in color.
-
Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps of the reaction, driving it towards completion.
-
-
Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature, then further cool in an ice bath. The crude product may precipitate. Slowly neutralize the mixture with a 10% aqueous sodium hydroxide solution until it is slightly alkaline (pH ~8-9).
-
Rationale: Neutralization converts the carboxylic acid salt into the free acid and precipitates the product, which is less soluble in the neutral aqueous ethanol mixture.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Rationale: Washing removes water-soluble impurities and unreacted starting materials.
-
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Dissolve it in a minimum amount of hot 50% aqueous ethanol. If the solution is highly colored, a small amount of activated charcoal can be added, and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Rationale: Recrystallization is a standard technique to purify solid organic compounds, removing impurities that are more soluble in the solvent system.
-
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry in a vacuum oven or desiccator.
Characterization and Expected Results
The final product, 8-Methylquinoline-2-carboxylic acid, should be a crystalline solid.
| Property | Expected Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol [8] |
| Purity (Typical) | >95% (after recrystallization)[9] |
| Expected Yield | 45-60% |
| Melting Point | ~142-144 °C (literature values may vary)[10] |
Spectroscopic Data:
-
¹H NMR: Expect signals corresponding to the methyl group protons, the aromatic protons on both rings, and a downfield signal for the carboxylic acid proton.
-
IR (KBr): Expect characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1500-1600 cm⁻¹).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Suboptimal temperature.- Loss of volatile acetaldehyde. | - Increase reflux time to 5-6 hours.- Ensure a gentle but consistent reflux is maintained.- Ensure acetaldehyde is added slowly at a low temperature. |
| Oily Product / Failure to Solidify | - Presence of impurities.- Incomplete neutralization. | - Attempt to triturate the oil with a cold solvent like n-hexane.- Re-check the pH after neutralization; add more base if necessary.- Ensure thorough washing of the crude product. |
| Highly Colored Product | - Formation of polymeric side products. | - Use activated charcoal during recrystallization.- Ensure the reaction is not overheated during reflux. |
Conclusion
The Doebner reaction provides a reliable and straightforward method for the synthesis of 8-Methylquinoline-2-carboxylic acid. By carefully controlling reaction parameters such as temperature and addition rates, and by performing a standard recrystallization, researchers can obtain the target compound in good yield and purity. This protocol serves as a foundational guide that can be further optimized for scale-up or for the synthesis of analogous quinoline derivatives.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Available from: [Link]
-
Doebner–Miller reaction. Wikipedia. Available from: [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available from: [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available from: [Link]
-
Doebner reaction. Wikipedia. Available from: [Link]
-
o-Toluidine - SAFETY DATA SHEET. PENTA. Available from: [Link]
-
Doebner Reaction. S. K. Books. Available from: [Link]
-
SAFETY DATA SHEET Ortho-Toluidine. Deepak Nitrite. Available from: [Link]
-
A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. Available from: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available from: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury Research Repository. Available from: [Link]
-
Methyl quinoline-2-carboxylate. PubChem. Available from: [Link]
-
Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. Available from: [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. chemscience.com [chemscience.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-methylquinoline-2-carboxylic acid 95% | CAS: 65714-27-4 | AChemBlock [achemblock.com]
- 10. ajchem-a.com [ajchem-a.com]
Application Note: Steric Control in Coordination Chemistry using 8-Methylquinoline-2-carboxylic Acid
This guide serves as an advanced technical resource for the utilization of 8-Methylquinoline-2-carboxylic acid (8-Me-QCA) in coordination chemistry. Unlike its unhindered parent compound (quinaldic acid) or its hydroxylated cousin (8-hydroxyquinoline), this ligand is defined by a critical steric conflict introduced by the methyl group at the 8-position.
This structural feature is not merely a substituent; it is a "steric lever" that forces metal centers into distorted geometries, modulates catalytic reductive elimination rates, and alters photophysical quenching pathways.
Introduction: The "Steric Lever" Effect
8-Methylquinoline-2-carboxylic acid (8-Me-QCA) acts as an N,O-bidentate monoanionic ligand. While the carboxylate (O-donor) and quinoline nitrogen (N-donor) form a stable 5-membered chelate ring, the methyl group at position 8 creates a repulsive interaction with the auxiliary ligands or the metal center's axial plane.
Key Chemical Properties
| Property | Data | Note |
| Formula | C₁₁H₉NO₂ | |
| MW | 187.19 g/mol | |
| CAS | 65714-27-4 | Commercially available as a building block.[1] |
| pKa (COOH) | ~4.8 | Similar to quinaldic acid. |
| Coordination Mode | κ²-N,O | Bidentate chelate. |
| Steric Parameter | High | 8-Me group blocks planar coordination at the N-donor site. |
Mechanistic Implication
In square-planar metals (e.g., Pd(II), Pt(II), Cu(II)), the 8-methyl group clashes with the ligand cis to the nitrogen. This forces the complex to adopt a twisted or distorted tetrahedral geometry to relieve strain.[2] In catalysis, this "pre-distortion" can lower the activation energy for reductive elimination steps, making it a valuable ligand for C-H activation catalysts.
Protocol A: Synthesis of the Model Complex [Cu(8-Me-QCA)₂]
Objective: Synthesize a bis-chelated Copper(II) complex to demonstrate steric distortion. Scope: This protocol highlights the solubility challenges and reflux requirements unique to the methylated ligand compared to standard quinaldic acid.
Materials
-
Ligand: 8-Methylquinoline-2-carboxylic acid (374 mg, 2.0 mmol).
-
Metal Precursor: Copper(II) Acetate Monohydrate (200 mg, 1.0 mmol).
-
Solvent: Ethanol (Absolute, 20 mL) and Deionized Water (5 mL).
-
Base: Triethylamine (Et₃N) or 1M NaOH (used to ensure deprotonation).
Step-by-Step Methodology
-
Ligand Activation (Deprotonation):
-
In a 50 mL round-bottom flask, suspend 374 mg of 8-Me-QCA in 15 mL of ethanol.
-
Add 2.2 equivalents of Et₃N (approx. 300 µL).
-
Observation Check: The suspension should clear as the triethylammonium salt forms. If not, heat gently to 40°C.
-
-
Metal Addition:
-
Dissolve 200 mg of Cu(OAc)₂·H₂O in 5 mL of warm water.
-
Add the blue copper solution dropwise to the stirring ligand solution.
-
-
Thermodynamic Locking (Reflux):
-
Crucial Step: Unlike unsubstituted quinaldic acid (which reacts at RT), the 8-methyl variant requires energy to overcome the steric barrier of the second ligand entering.
-
Heat the mixture to reflux (80°C) for 4 hours .
-
Visual Validator: The solution will shift from a bright blue (free Cu²⁺) to a deep green/brown (distorted complex).
-
-
Isolation:
-
Cool slowly to room temperature to promote crystallization.
-
If no precipitate forms, reduce volume by 50% via rotary evaporation and store at 4°C overnight.
-
Filter the green solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Dry under vacuum at 60°C.
-
Self-Validating QC Parameters
-
Solubility Test: The product should be soluble in chloroform/DCM (due to the lipophilic methyl group) but insoluble in water. This contrasts with [Cu(quinaldinate)₂], which is less soluble in organic solvents.
-
IR Spectroscopy: Disappearance of the broad carboxylic acid O-H band (2500–3000 cm⁻¹) and appearance of symmetric/asymmetric carboxylate stretches (1600/1400 cm⁻¹).
Protocol B: Iridium(III) Ancillary Ligand Synthesis (OLED Application)
Objective: Introduce 8-Me-QCA as an ancillary ligand in a cyclometallated Iridium complex, typically used to tune emission color. Target Structure: [Ir(ppy)₂(8-Me-QCA)] (where ppy = 2-phenylpyridine).
Workflow Diagram
[3]
Detailed Procedure
-
Dimer Cleavage:
-
Charge a Schlenk flask with [Ir(ppy)₂(µ-Cl)]₂ (0.1 mmol) and 8-Me-QCA (0.22 mmol).
-
Add K₂CO₃ (10 eq) as the base.
-
Solvent: 2-Ethoxyethanol (degassed).
-
-
Reaction:
-
Heat to 110°C under Nitrogen for 12–16 hours.
-
Expert Insight: The 8-methyl group will sterically clash with the phenyl rings of the ppy ligands. This often results in a lower yield compared to picolinic acid. Monitoring by TLC is essential to ensure the dimer is fully consumed.
-
-
Purification:
-
Cool to RT. Add water to precipitate the crude complex.
-
Filter and wash with water/methanol.
-
Column Chromatography: Required for high purity. Elute with DCM/Hexane. The 8-methyl complex will elute faster than the un-methylated analog due to lower polarity and "greasier" exterior.
-
Scientific Grounding: The Steric Mechanism
The utility of 8-Me-QCA lies in its ability to destabilize the ground state of square planar complexes.
Steric Clash Visualization
Comparative Data: 8-Me-QCA vs. Quinaldic Acid
| Feature | Quinaldic Acid (QA) | 8-Methyl-QCA | Application Consequence |
| Cu(II) Geometry | Square Planar (stable) | Distorted Tetrahedral | 8-Me-QCA complexes are often green/brown; QA complexes are blue/purple. |
| Solubility | Low in organic solvents | Moderate/High | 8-Me-QCA is better for homogenous catalysis in organic media. |
| Luminescence | Moderate Quantum Yield | Often Lower (Quenched) | Distortion allows non-radiative decay pathways (vibrational relaxation). |
| Catalysis | Standard Chelator | "Hemilabile" Potential | The steric strain can facilitate ligand dissociation or reductive elimination. |
References
-
Crystal Structure & Steric Effects
- Title: "Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands"
- Source:Journal of the American Chemical Society / PMC
-
URL:[Link]
- Relevance: Defines the "clash" mechanism of 2-substituted quinolines (analogous to 8-substituted in terms of N-donor hindrance).
-
Synthesis of 8-Methylquinoline Derivatives
- Title: "Iridium-Catalyzed Borylation of 6-Fluoroquinolines" (Contains synthesis/characterization data for 8-methylquinoline-2-carboxyl
- Source:The Journal of Organic Chemistry
-
URL:[Link]
- Commercial Availability & CAS Data: Title: "8-Methylquinoline-2-carboxylic acid Product Page" Source: Sigma-Aldrich / MilliporeSigma
- General Protocol Grounding (Quinaldic Acid Complexes): Title: "Application Notes and Protocols for the Synthesis of Quinaldic Acid Metal Complexes" Source: BenchChem
-
Catalytic Applications (Palladium)
- Title: "Aerobic C–H Acetoxylation of 8-Methylquinoline in PdII–Pyridinecarboxylic Acid Systems"
- Source:Chemistry – A European Journal
-
URL:[Link]
Sources
- 1. 93-10-7|Quinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017149333A1 - Novel types of c-3 substituted kinurenic acid derivatives with improved neuroprotective activity - Google Patents [patents.google.com]
Introduction: The Significance of the 8-Methylquinoline-2-Carboxylic Acid Scaffold
An Application Guide to the Synthesis of 8-Methylquinoline-2-carboxylic Acid Esters and Amides
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. Specifically, derivatives of quinoline-2-carboxylic acid have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.[1][2] The 8-methyl substituent provides a unique steric and electronic profile, influencing the molecule's conformation and interaction with biological targets. The conversion of the 2-carboxylic acid moiety into esters and amides is a critical step in drug development, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This strategy, known as bioisosteric replacement, is fundamental for optimizing lead compounds into viable drug candidates.[3]
This technical guide provides researchers, chemists, and drug development professionals with detailed, field-proven protocols for the reliable synthesis of 8-methylquinoline-2-carboxylic acid esters and amides. The methodologies are presented with an emphasis on the underlying chemical principles, empowering the user to not only execute the procedures but also to troubleshoot and adapt them as needed.
Part 1: Preparation of 8-Methylquinoline-2-carboxylic Acid Esters
The esterification of a carboxylic acid is a fundamental transformation in organic synthesis. For a heteroaromatic substrate like 8-methylquinoline-2-carboxylic acid, two primary strategies are recommended: direct acid-catalyzed esterification for simple, robust alcohols, and a two-step activation via an acyl chloride for more sensitive or sterically hindered substrates.
Principle of Esterification
Direct esterification, often termed Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and thus, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[4][5]
For more challenging transformations, activating the carboxylic acid by converting it to a highly reactive acyl chloride provides a more forceful, non-equilibrium-based approach.[1][6]
Workflow for Ester Synthesis
Caption: General workflows for synthesizing esters from the parent carboxylic acid.
Protocol 1: Direct Acid-Catalyzed Esterification (Fischer Method)
This protocol is ideal for producing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is inexpensive and can be used as the reaction solvent.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-methylquinoline-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) to serve as both reactant and solvent (approx. 0.2-0.5 M concentration relative to the acid).
-
Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) or introduce anhydrous HCl gas until the solution is saturated.
-
Causality Note: The strong Brønsted acid is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the polar starting material spot indicates completion.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. b. Re-dissolve the residue in ethyl acetate or dichloromethane (DCM). c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Check that the aqueous layer is basic (pH > 8). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7][8]
Protocol 2: Esterification via Acyl Chloride Intermediate
This method is preferable for more complex or acid-sensitive alcohols and generally proceeds faster and more cleanly than the Fischer esterification.
Step-by-Step Methodology:
Part A: Acyl Chloride Formation
-
Reaction Setup: In a fume hood, add 8-methylquinoline-2-carboxylic acid (1.0 eq) to a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-5 eq) either neat or in an inert solvent like toluene. Add a catalytic drop of N,N-dimethylformamide (DMF).
-
Causality Note: SOCl₂ is a highly effective chlorinating agent. The catalytic DMF accelerates the reaction through the formation of a Vilsmeier intermediate, which is a more potent acylating agent.
-
-
Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess SOCl₂ and solvent under reduced pressure (a trap containing NaOH solution is recommended to neutralize the corrosive vapors). The resulting crude 8-methylquinoline-2-carbonyl chloride is often used directly in the next step.
Part B: Reaction with Alcohol
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) in the same anhydrous solvent.
-
Reaction: Add the alcohol/base solution dropwise to the stirring acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Causality Note: The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the alcohol or the product, hindering the reaction.
-
-
Work-up & Purification: a. Quench the reaction by adding water. b. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic phase over Na₂SO₄, filter, and concentrate. d. Purify the final product by column chromatography or recrystallization.
| Ester Type | Method | Typical Alcohol | Catalyst/Reagent | Expected Yield |
| Methyl Ester | Fischer | Methanol | H₂SO₄ (cat.) | 85-95% |
| Ethyl Ester | Fischer | Ethanol | Anhydrous HCl | 80-90% |
| Benzyl Ester | Acyl Chloride | Benzyl Alcohol | SOCl₂, then Et₃N | 75-85% |
| tert-Butyl Ester | Acyl Chloride | tert-Butanol | (COCl)₂, then Pyridine | 60-75% |
| Yields are estimates and highly dependent on substrate and reaction scale. |
Part 2: Preparation of 8-Methylquinoline-2-carboxylic Acid Amides
The direct reaction between a carboxylic acid and an amine typically forms a stable and unreactive ammonium carboxylate salt, requiring high temperatures to drive off water and form the amide bond.[9][10] Modern organic synthesis circumvents this issue by using coupling agents that activate the carboxylic acid, facilitating amide bond formation under mild conditions.
Principle of Amidation using Coupling Agents
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[11] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide. To improve efficiency and suppress side reactions (like racemization in chiral acids or formation of N-acylurea byproducts), an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which then cleanly reacts with the amine.[12]
Mechanism of EDC/HOBt Coupling
Caption: Simplified mechanism for EDC/HOBt mediated amide bond formation.
Protocol 3: Amidation using EDC/HOBt Coupling
This is the most common and versatile method for synthesizing amides, compatible with a wide range of amines and functional groups.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 8-methylquinoline-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Causality Note: The reaction is started at 0°C to control the initial exothermic activation step. EDC activates the carboxylic acid, and HOBt prevents unwanted side reactions. The base neutralizes the HCl from the EDC reagent and any amine salts.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: a. If using DCM, dilute the reaction mixture and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine. b. If using DMF, dilute the mixture with a large volume of ethyl acetate and perform the same aqueous washes. The water-soluble EDC-urea byproduct will be removed during these washes.[11] c. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography or recrystallization.
Protocol 4: Amidation via Acyl Chloride (Alternative)
This robust method is useful for less reactive amines but is less compatible with sensitive functional groups due to the harshness of the acyl chloride formation step.
Step-by-Step Methodology:
-
Acyl Chloride Formation: Prepare 8-methylquinoline-2-carbonyl chloride from the corresponding carboxylic acid as described in Protocol 2, Part A .
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere and cool to 0°C.
-
Reagent Addition: In a separate flask, dissolve the primary or secondary amine (1.1 eq) and a base like triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.
-
Reaction: Add the amine/base solution dropwise to the acyl chloride solution at 0°C. After addition, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Causality Note: The reaction is highly favorable due to the high reactivity of the acyl chloride. The base is essential to neutralize the HCl byproduct, which would otherwise form an unreactive ammonium salt with the amine.[1]
-
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 2, Part B .
| Amine Type | Method | Coupling System | Base | Expected Yield |
| Primary (e.g., Benzylamine) | EDC/HOBt | EDC, HOBt | DIPEA | 80-95% |
| Secondary (e.g., Morpholine) | EDC/HOBt | EDC, HOBt | DIPEA | 75-90% |
| Aniline (Electron-rich) | EDC/HOBt | EDC, HOBt | None req. | 70-85% |
| Aniline (Electron-poor) | Acyl Chloride | SOCl₂, then Amine | Et₃N | 65-80% |
| Yields are estimates and highly dependent on substrate and reaction scale. |
Characterization and Purity Assessment
Unambiguous confirmation of the synthesized esters and amides is critical. A combination of spectroscopic and chromatographic techniques should be employed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For esters, expect new signals corresponding to the alcohol moiety (e.g., a singlet around 3.9 ppm for a methyl ester). For amides, the appearance of an N-H proton signal (often a broad singlet) and signals for the amine fragment are key indicators. 2D NMR techniques (COSY, HSQC) can confirm connectivity.[13]
-
FT-IR Spectroscopy: This technique is excellent for confirming the functional group transformation. The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) should disappear. A strong C=O stretch will appear around 1735 cm⁻¹ for esters and 1650 cm⁻¹ for amides.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.
-
Chromatography: TLC is used for reaction monitoring. HPLC is the preferred method for determining the final purity of the compound.
References
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Kravchenko, et al. (2025, August 6). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Retrieved from [Link]
-
Reddy, et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ChemHelper. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Lipshutz, B. H., et al. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). Retrieved from [Link]
- Google Patents. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
-
ACS Publications. (2022, July 30). RhIII-Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. Organic Letters. Retrieved from [Link]
-
PubMed. (2022, August 12). RhIII-Catalyzed C-H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
BRAC University Institutional Repository. (n.d.). Investigation of the Source of Dual Fluorescence in Quinoline-2- carboxylic acid through Conformational Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]
-
Taylor & Francis. (2013, June 26). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. Retrieved from [Link]
-
PMC. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023, November 29). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]
-
MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
ResearchGate. (n.d.). (PDF) Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PMC. (n.d.). Identification of Amides as Carboxylic Acid Surrogates for Quinolizidinone-Based M1 Positive Allosteric Modulators. Retrieved from [Link]
-
MDPI. (2022, May 11). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Retrieved from [Link]
-
MDPI. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Amides as Carboxylic Acid Surrogates for Quinolizidinone-Based M1 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur( iv ) catalysis via intramolecularly interrupted Pummer ... - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00556F [pubs.rsc.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Methylquinoline-2-carboxylic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of 8-Methylquinoline-2-carboxylic Acid
8-Methylquinoline-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, aromatic scaffold and versatile carboxylic acid handle make it an attractive starting material for the synthesis of a wide range of functional molecules. However, the successful transformation of this substrate is critically dependent on the appropriate selection of solvents. The quinoline nitrogen introduces basicity, the carboxylic acid provides acidity and a site for nucleophilic attack, and the aromatic system can participate in various catalytic cycles. This guide provides a comprehensive overview of solvent selection for key reactions of 8-Methylquinoline-2-carboxylic acid, grounded in physicochemical principles and supported by established literature.
Physicochemical Properties and Their Impact on Solvent Selection
While experimental data for 8-methylquinoline-2-carboxylic acid is not extensively published, we can infer its properties from analogous structures to guide our solvent choices.
A Note on Data: The following properties are estimated based on structurally related compounds and general chemical principles. Experimental verification is recommended.
-
Solubility: The presence of both a polar carboxylic acid group and a large, relatively nonpolar quinoline scaffold suggests amphiphilic character. It is anticipated to have low solubility in water and nonpolar aliphatic solvents. Its solubility is likely highest in polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
-
Acidity and Basicity (pKa): 8-Methylquinoline-2-carboxylic acid possesses both a carboxylic acid group (acidic) and a quinoline nitrogen (basic). The pKa of the carboxylic acid is likely to be in the range of 3-4, similar to other aromatic carboxylic acids. The pKa of the protonated quinoline nitrogen is expected to be around 5.[1] This dual nature means the molecule's charge and solubility will be highly dependent on the pH of the medium. In reactions involving bases, the carboxylic acid will be deprotonated to a carboxylate, increasing its polarity. In acidic conditions, the quinoline nitrogen will be protonated, also increasing polarity.
-
Melting Point: Aromatic carboxylic acids typically have high melting points due to strong intermolecular hydrogen bonding forming dimers, and π-stacking interactions. A high melting point is expected for this compound, suggesting that reactions may need to be heated to achieve sufficient solubility, even in good solvents.
Data Summary: Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for Solvent Selection |
| Molecular Weight | 187.19 g/mol | Standard for a small molecule. |
| Solubility | Low in water and non-polar solvents. Higher in polar aprotic solvents. | Polar aprotic solvents like DMF, DMSO, and acetonitrile are primary candidates for achieving homogeneous reaction mixtures. |
| pKa (acidic) | ~3-4 (for -COOH) | In the presence of a base, the molecule will form a more polar carboxylate salt. |
| pKa (basic) | ~5 (for quinoline N) | In the presence of acid, the molecule will form a more polar quinolinium salt. |
| Melting Point | High | Reactions may require heating to dissolve the starting material. High-boiling point solvents may be necessary for certain transformations. |
General Solvent Selection Workflow
The choice of solvent is a critical parameter that can dictate the success or failure of a reaction. The following workflow provides a logical approach to selecting an appropriate solvent system for reactions involving 8-Methylquinoline-2-carboxylic acid.
Caption: A stepwise decision-making process for solvent selection.
Solvent Selection for Key Transformations
Esterification Reactions
The conversion of the carboxylic acid to an ester is a common and important transformation. The choice of solvent will largely depend on the chosen esterification method.
This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis.
-
Recommended Solvents: The alcohol reactant itself often serves as the solvent.[2] For example, for the synthesis of the methyl ester, methanol would be the solvent of choice. For higher-boiling alcohols, a co-solvent like toluene can be used to facilitate water removal via a Dean-Stark apparatus.[3]
-
Causality: Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the ester product.[2] The acidic catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen, making the carboxylic acid more electrophilic and facilitating the attack by the alcohol.
Protocol: Fischer Esterification for Methyl 8-Methylquinoline-2-carboxylate
-
Suspend 8-Methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography on silica gel if necessary.
This is a highly effective method, especially for sterically hindered alcohols or when mild conditions are required.
-
Recommended Solvents:
-
Step 1 (Acid Chloride Formation): Aprotic, non-polar to moderately polar solvents are ideal. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices.[4] Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents.
-
Step 2 (Reaction with Alcohol): The same solvent can often be used. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.
-
-
Causality: The conversion to the highly electrophilic acid chloride dramatically increases the reactivity of the carbonyl group. Aprotic solvents are essential to prevent reaction with the solvent.
Protocol: Esterification of a Primary Alcohol via the Acid Chloride
-
Suspend 8-Methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous DCM (15-20 mL per gram).
-
Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases and the solution becomes clear.
-
In a separate flask, dissolve the alcohol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the alcohol solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography.
These methods utilize coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP).
-
Recommended Solvents: Aprotic solvents are required. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal.[5] For less soluble substrates, N,N-dimethylformamide (DMF) can be used, although its high boiling point can complicate product isolation.[5]
-
Causality: The coupling agent activates the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with DCC) which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate.
Amidation Reactions
Amide bond formation is one of the most frequently performed reactions in drug discovery. The principles of solvent selection are similar to those for esterification using coupling agents.
A wide array of modern coupling reagents are available, such as HATU, HBTU, and BOP.
-
Recommended Solvents: Polar aprotic solvents are the standard for these reactions. N,N-Dimethylformamide (DMF) is widely used as it effectively dissolves the carboxylic acid, amine, and coupling reagents.[4] Acetonitrile (MeCN) and Dichloromethane (DCM) are also viable options, particularly if the reactants are sufficiently soluble.[6]
-
Causality: These reactions proceed through an activated ester intermediate (e.g., an HOBt or HOAt ester). Polar aprotic solvents are ideal as they can solvate the charged intermediates and byproducts without interfering with the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically required.[4]
Protocol: Amidation using HATU
-
Dissolve 8-Methylquinoline-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF (10-15 mL per gram of carboxylic acid).
-
Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated lithium chloride solution (to remove DMF), 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Caption: A typical workflow for amide bond formation.
Summary of Recommended Solvents
| Reaction Type | Primary Solvent(s) | Secondary/Alternative Solvent(s) | Rationale |
| Fischer Esterification | The reacting alcohol (e.g., MeOH, EtOH) | Toluene (for azeotropic water removal) | Alcohol serves as both reactant and solvent, driving the equilibrium. |
| Esterification via Acid Chloride | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ethyl Acetate | Aprotic and inert to the highly reactive acid chloride intermediate. |
| Steglich Esterification | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Aprotic solvent that dissolves reactants and byproducts. |
| Amidation (Peptide Coupling) | N,N-Dimethylformamide (DMF) | Acetonitrile (MeCN), Dichloromethane (DCM) | Polar aprotic solvents are excellent for solvating reactants and intermediates. |
Conclusion
The selection of an appropriate solvent is paramount for the successful execution of reactions with 8-Methylquinoline-2-carboxylic acid. A thorough understanding of the substrate's physicochemical properties, combined with knowledge of the reaction mechanism, allows for a rational choice of solvent that maximizes yield, minimizes side reactions, and facilitates product purification. For general solubility, polar aprotic solvents like DMF and DMSO are recommended starting points. For specific transformations such as esterifications and amidations, the choice is further dictated by the reagents employed, with aprotic solvents like DCM, THF, and DMF being the most versatile. The protocols and guidelines presented herein provide a solid foundation for researchers to develop robust and efficient synthetic routes utilizing this valuable heterocyclic building block.
References
- Google Patents. (n.d.). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
-
Jallapally, A. (2017, February 28). Can anyone suggest me best esterification reaction? ResearchGate. Retrieved from [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Retrieved from [Link]
-
Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A Convenient Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids. (2025, August 7). ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 8-methyl-. NIST WebBook. Retrieved from [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. (2016, July 12). MDPI. Retrieved from [Link]
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Protonation equilibria of the tryptophan metabolite 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its precursors. (n.d.). . Retrieved from [Link]
-
Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl quinoline-2-carboxylate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved from [Link]
Sources
- 1. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Lab Reporter [fishersci.dk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification methods for 8-methylquinaldic acid crude product
Technical Support Center: 8-Methylquinaldic Acid Purification
Case ID: 8MQA-PUR-001 Status: Active Subject: Purification Protocols & Troubleshooting for 8-Methylquinoline-2-carboxylic Acid (Crude)
Executive Summary
This guide addresses the purification of 8-methylquinaldic acid (8-methylquinoline-2-carboxylic acid). Due to the amphoteric nature of the quinoline ring (basic nitrogen) and the carboxylic acid (acidic proton), this molecule exists as a zwitterion at neutral pH. Successful purification relies on exploiting this pH-dependent solubility switch to separate the product from neutral tars, unreacted anilines (starting material), and decarboxylated byproducts (8-methylquinoline).
Module 1: The "Crude" Reality – Acid-Base Extraction
Primary purification method for removing tars and starting materials.
The Logic: Crude reaction mixtures (often from Doebner-Miller or Pfitzinger syntheses) contain polymerized aldehydes ("tars") and unreacted o-toluidine.
-
At pH > 10: The carboxylic acid deprotonates (
). The molecule becomes water-soluble. Neutral organic impurities (tars, 8-methylquinoline) remain insoluble. -
At pH < 2: The nitrogen protonates (
). The molecule is water-soluble. -
At pH 3–5 (Isoelectric Point): The molecule is zwitterionic and least soluble, leading to precipitation.
Protocol 1.0: Acid-Base Workup
-
Dissolution (Basification):
-
Suspend the crude dark solid in 10% aqueous Sodium Carbonate (
) . -
Note: Avoid strong NaOH if possible to prevent potential nucleophilic attack on the ring or decarboxylation under heat.
-
Heat gently (50°C) to ensure full dissolution of the acid.
-
-
Filtration (Tar Removal):
-
The solution will likely remain dark, but "chunks" of tar and unreacted organic material should be suspended.
-
Add Activated Charcoal (5% w/w of crude mass) and stir for 30 minutes.
-
Filter through a Celite (diatomaceous earth) pad.
-
Result: The filtrate should be a clear (yellow/orange) aqueous solution. The black tar stays on the Celite.
-
-
Precipitation (Acidification):
-
Cool the filtrate to 0–5°C in an ice bath.
-
Slowly add Glacial Acetic Acid or 1M HCl dropwise with vigorous stirring.
-
Target pH: 3.5 – 4.5.
-
Observation: A cream/off-white solid should precipitate.
-
Filter the solid and wash with cold water.
-
Caption: Flowchart illustrating the pH-swing purification strategy to isolate 8-methylquinaldic acid from neutral impurities.
Module 2: Polishing – Recrystallization
Secondary purification for high-purity applications (e.g., crystallography, biological assays).
Solvent Selection Guide:
| Solvent System | Suitability | Notes |
| Ethanol (95%) | High | Best general-purpose solvent. Dissolves impurities; product crystallizes upon cooling. |
| Glacial Acetic Acid | Medium | Good for very crude samples, but difficult to dry completely (trapped solvent). |
| Benzene/Toluene | Historical | Not Recommended due to toxicity, though historically cited for quinaldic acids [1]. |
| Methanol/Water | High | Dissolve in hot methanol, add water until turbid, cool. |
Protocol 2.0: Recrystallization
-
Place the dried precipitate from Protocol 1.0 in a flask.
-
Add Ethanol (95%) and heat to reflux. Add solvent in small portions until the solid just dissolves.
-
If the solution is colored, add a small amount of activated charcoal and filter hot (use a pre-warmed funnel to prevent premature crystallization).
-
Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Collect crystals via vacuum filtration.
Module 3: Troubleshooting & FAQs
Q1: My product is an oil/liquid, not a solid. What happened?
Diagnosis: You likely decarboxylated the product.
The Science: Quinaldic acids are prone to thermal decarboxylation. Upon heating (especially >150°C), 8-methylquinaldic acid loses
-
8-Methylquinaldic Acid: Solid (MP > 140°C).
-
8-Methylquinoline: Liquid/Oil (MP ~ -80°C, BP ~ 248°C) [2].[1] Fix:
-
Check your reaction temperature. If you refluxed in high-boiling solvents (e.g., nitrobenzene) for too long, the acid is gone.
-
Recovery: If you need the acid, you must restart the synthesis. If you can use the decarboxylated product, distill the oil under vacuum.
Q2: The product is green/blue. Is this normal?
Diagnosis: Copper contamination. The Science: Quinaldic acid derivatives are potent chelators. If you used copper salts (e.g., in a modified Pfitzinger reaction) or copper apparatus, the product has formed a Bis(8-methylquinaldinate)copper(II) complex. These are incredibly stable and insoluble [3]. Fix:
-
Sulfide Method: Dissolve the complex in strong acid (HCl). Bubble
gas (or add ) to precipitate black Copper Sulfide ( ). Filter out the . Neutralize the filtrate to recover the free acid. -
EDTA Wash: Wash the organic phase or solid with saturated
solution (pH 9) to strip the metal.
Q3: I have low yield after acid-base extraction.
Diagnosis: Incorrect pH targeting (Isoelectric Point Miss). The Science:
-
If pH is too low (< 2): The quinoline nitrogen is protonated (
), keeping it soluble. -
If pH is too high (> 6): The carboxylic acid is deprotonated (
), keeping it soluble. Fix: -
Do not just dump acid in. Use a pH meter. Aim strictly for pH 3.5 – 4.5 .
-
Allow the solution to stand in the fridge for 12 hours; precipitation of zwitterions can be kinetically slow.
References
-
ChemicalBook. (2025). Quinaldic acid Properties and Purification Methods. Link
-
National Institute of Standards and Technology (NIST). (2023). 8-Methylquinoline Physical Properties. NIST Chemistry WebBook, SRD 69.[2] Link
-
BenchChem. (2025).[3] Technical Support Center: Synthesis of Quinaldic Acid Metal Complexes. Link
Sources
Technical Support: Purification of 8-Methylquinoline-2-carboxylic Acid
Executive Summary
For the purification of 8-Methylquinoline-2-carboxylic acid (also known as 8-methylquinaldic acid), the primary recommended solvent system is Ethanol (95%) or an Ethanol/Water mixture.
Due to the zwitterionic nature of quinoline carboxylic acids, solubility is highly pH-dependent. While simple thermal recrystallization works for high-purity crude, "Chemical Recrystallization" (Acid-Base precipitation) is often required for crude material containing significant tar or inorganic salts (e.g., Selenium residues from synthesis).
| Parameter | Specification / Recommendation |
| Primary Solvent | Ethanol (95%) or Ethanol/Water (4:1) |
| Alternative Solvent | Methanol (Higher solubility, lower recovery) |
| Anti-Solvent | Water (Add dropwise to hot ethanolic solution) |
| Melting Point | Typically 145–155 °C (Derivative dependent; refer to CoA) |
| Key Impurities | 2,8-Dimethylquinoline (starting material), Selenium residues, Tar |
Module 1: Solvent Selection Logic
The "Why" Behind the Choice
The 8-methyl group adds lipophilicity to the quinoline core compared to the parent quinaldic acid, but the carboxylic acid moiety dominates the solubility profile.
-
Protic Solvents (Ethanol/Methanol): These disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers, allowing dissolution at high temperatures.
-
Zwitterionic Character: In neutral non-polar solvents (e.g., Hexane, Toluene), the molecule often exists as an insoluble zwitterion (protonated nitrogen, deprotonated carboxylate). Protic solvents stabilize this charge distribution or allow the neutral form to solvate.
-
Water as Anti-Solvent: The hydrophobic aromatic rings (quinoline + methyl group) significantly reduce water solubility, making water an excellent anti-solvent to induce nucleation when added to a hot ethanolic solution.
Solvent Decision Matrix
Figure 1: Decision tree for selecting between thermal recrystallization and acid-base purification based on crude purity.
Module 2: Standard Recrystallization Protocol
Safety Warning: If your material was synthesized via Selenium Dioxide (
Step-by-Step Methodology
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) (approx. 10-15 mL per gram of solid).
-
Heat to reflux (approx. 78 °C) with stirring.
-
Note: If solid does not dissolve after 15 minutes of reflux, add more ethanol in small increments (1-2 mL).
-
-
Hot Filtration (Critical for SeO2 removal):
-
If black specks (Selenium) or insoluble salts remain, filter the hot solution through a pre-warmed fluted filter paper or a Celite pad.
-
Tip: Rinse the filter with a small amount of hot ethanol to recover trapped product.
-
-
Nucleation (The "Cloud Point"):
-
If the solution is clear, keep it near boiling.
-
Add hot distilled water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution back to transparent.
-
-
Crystallization:
-
Isolation:
-
Filter crystals using a Buchner funnel (vacuum filtration).
-
Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Dry under vacuum at 40-50 °C.
-
Module 3: Troubleshooting & FAQ
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The temperature dropped too quickly, or the solvent polarity is too high (too much water). Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of Ethanol (to increase solubility of the oil).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]
-
Cool much more slowly (wrap the flask in a towel).
Q2: The crystals are colored (brown/red) but should be off-white/yellow.
Cause: Oxidized impurities or polymerized tars. Solution:
-
Activated Charcoal: During the dissolution step (Step 1), add activated charcoal (1-2% by weight). Reflux for 5-10 minutes, then perform the Hot Filtration step strictly.
-
Warning: Charcoal can adsorb product; do not use excess.[3]
Q3: I cannot find a definitive Melting Point in the literature.
Insight: 8-Methylquinoline-2-carboxylic acid is often an intermediate, not a final drug substance, so "textbook" physical constants are scarce.
-
Expected Range: Quinaldic acid melts at ~157 °C. The 8-methyl substituent usually lowers the symmetry and melting point slightly. Expect 145–155 °C .
-
Action: Rely on NMR (
H) and HPLC purity rather than MP alone.
Q4: The yield is very low (<30%).
Cause: The product is amphoteric (zwitterionic). It might be too soluble in the ethanol/water mix if the pH is not optimal. Solution:
-
Check the pH of the mother liquor. Adjusting the pH to the isoelectric point (usually pH 3.5–4.5 for these acids) using dilute acetic acid or HCl can precipitate more product.
Module 4: Advanced Purification (Acid-Base Extraction)
If recrystallization fails to clean the product, use its chemical properties to purify it before attempting to crystallize again.
Figure 2: Acid-Base purification workflow utilizing the carboxylic acid functionality.
-
Dissolve crude in 1M NaOH (Product becomes soluble sodium salt).
-
Extract this aqueous solution with Ethyl Acetate or DCM. (Impurities like unreacted methylquinoline stay in the organic layer; Product stays in water).
-
Separate layers. Discard the organic layer.
-
Acidify the aqueous layer with 1M HCl to pH 3–4. The product will precipitate as a solid.[2][4]
-
Filter and dry.[5]
References
-
National Institutes of Health (NIH) - PubChem. (2025). Quinoline-2-carboxylic acid Compound Summary. Retrieved February 24, 2026, from [Link]
-
MIT OpenCourseWare. (2019). Two-Solvent Recrystallization Guide. Retrieved February 24, 2026, from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved February 24, 2026, from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 8-Methylquinoline Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for handling 8-methylquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter aqueous solubility issues during their experiments. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and make informed decisions in your work.
Frequently Asked Questions (FAQs)
Foundational Understanding
Q1: Why are my 8-methylquinoline derivatives so poorly soluble in water?
A1: The solubility of 8-methylquinoline derivatives is governed by a delicate balance between their hydrophobic and hydrophilic features. The core quinoline ring system is a bicyclic aromatic structure, which is inherently hydrophobic and contributes to high crystal lattice energy—the energy required to break apart the solid crystal for dissolution.[1] The addition of the 8-methyl group further increases this lipophilicity.
While some derivatives may have polar functional groups that can interact with water, the dominant hydrophobic nature of the core structure often leads to poor aqueous solubility.[2] In essence, the molecule's tendency to self-associate in a crystalline state is energetically more favorable than its interaction with water molecules.[1][3]
Q2: What is the single most important first step when facing a solubility issue with a new 8-methylquinoline derivative?
A2: Before attempting complex solubilization techniques, your first and most critical step is to determine the pH-dependent solubility profile of your compound.[1] 8-methylquinoline is a weak base due to the nitrogen atom in the quinoline ring.[4] This means its charge state—and therefore its solubility—is highly dependent on the pH of the aqueous environment.[4][5]
-
In acidic conditions (lower pH): The nitrogen atom becomes protonated, forming a cationic salt. This charged species is generally much more soluble in water than the neutral form.[1][4]
-
In neutral or basic conditions (higher pH): The compound exists in its neutral, free-base form, which is less polar and typically much less soluble in water.[4]
Understanding this relationship will immediately tell you if simple pH adjustment can solve your problem, which is often the easiest and most cost-effective solution.[]
Troubleshooting Guide: Step-by-Step Solutions
Q3: My compound's solubility is better at low pH, but my assay requires a neutral pH. What should I do?
A3: This is a classic challenge. You've correctly identified that pH is a key factor, but your experimental constraints prevent you from using it directly. Your next step is to explore co-solvents.
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[1] This makes the environment more favorable for a hydrophobic molecule like an 8-methylquinoline derivative. The co-solvent works by disrupting the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule.[]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-5% (v/v) | Excellent solubilizing power, but can be toxic to cells at higher concentrations. Ensure the final concentration is compatible with your assay.[1][4] |
| Ethanol | 5-10% (v/v) | Generally less toxic than DMSO, but may have biological effects. Can sometimes cause precipitation upon dilution if not optimized.[4][] |
| Polyethylene Glycol 400 (PEG 400) | 10-20% (v/v) | A good option for increasing solubility with lower toxicity, often used in formulation development.[][7] |
| Propylene Glycol | 10-20% (v/v) | Similar properties to PEG 400, widely used as a vehicle in pharmaceutical formulations.[][8] |
Workflow for Co-Solvent Screening
Caption: A stepwise workflow for selecting and optimizing a co-solvent system.
Q4: I've tried pH adjustment and co-solvents, but my compound still precipitates or I can't reach the desired concentration. What are the more advanced options?
A4: When simpler methods fail, you can turn to more sophisticated formulation strategies that involve molecular encapsulation or altering the compound's solid state. The two most common advanced approaches in a research setting are complexation with cyclodextrins and the use of surfactants.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4][9] They can encapsulate the hydrophobic 8-methylquinoline portion of your derivative within their core, forming an "inclusion complex."[4][10] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[9][11] The choice of cyclodextrin is critical, as the size of the cavity must match the size of the guest molecule. For quinoline-sized molecules, β-cyclodextrins and their derivatives (like HP-β-CD) are often a good starting point.[9][11]
-
Use of Surfactants: Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail."[12][13] At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core and the hydrophilic heads forming an outer shell.[12][14] Your hydrophobic 8-methylquinoline derivative can partition into this hydrophobic core, effectively being solubilized within the micelle.[13][15]
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.
Q5: I am developing a formulation for animal studies. Are there other techniques I should consider besides those for in-vitro assays?
A5: Yes, for in vivo applications, especially oral drug delivery, you need to consider not just solubility but also the dissolution rate in the gastrointestinal tract.[16] A powerful technique for this is creating an amorphous solid dispersion (ASD) .[17]
In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix.[4] This prevents the drug from forming a stable, highly-ordered crystal lattice.[18] When the ASD is exposed to an aqueous environment, the polymer dissolves quickly, releasing the drug in a high-energy, amorphous, and transiently supersaturated state, which can significantly enhance absorption.[19]
Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Selection of Components: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) and determine an appropriate drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolution: Accurately weigh and dissolve both the 8-methylquinoline derivative and the polymer in a common volatile solvent (e.g., methanol, acetone) in a round-bottom flask. Ensure a clear solution is formed.[1]
-
Solvent Removal: Attach the flask to a rotary evaporator and remove the solvent under vacuum. This step should be performed relatively quickly to prevent the drug from crystallizing out of solution.
-
Drying: Further dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. It is crucial to characterize the solid form using techniques like X-ray diffraction (XRD) to confirm it is amorphous and Differential Scanning Calorimetry (DSC) to assess its physical stability.
-
Dissolution Testing: Perform dissolution tests to compare the release profile of the ASD against the crystalline form of your drug.
Reference List
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 24, 2026, from [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Fengchen Group Co., Ltd. Retrieved February 24, 2026, from [Link]
-
Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Springer. Retrieved February 24, 2026, from [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Allied Journals. Retrieved February 24, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 24, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved February 24, 2026, from [Link]
-
Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? (2017, September 7). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Inclusion Studies Of 8-oh Quinoline With ?-cyclodextrin. (2015, September 30). Scribd. Retrieved February 24, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023, September 19). MDPI. Retrieved February 24, 2026, from [Link]
-
Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020, August 1). PMC. Retrieved February 24, 2026, from [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. Retrieved February 24, 2026, from [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate. Retrieved February 24, 2026, from [Link]
-
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 24, 2026, from [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI. Retrieved February 24, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
-
(PDF) Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023, September 13). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Studies on α-, β-, and γ-cyclodextrin inclusion complexes of isoquinoline alkaloids berberine, palmatine and coralyne. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]
-
8-Methylquinoline | C10H9N | CID 11910. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides. (2020, March 27). PMC. Retrieved February 24, 2026, from [Link]
-
8-Methylquinoline CAS 611-32-5 Manufacturers, Suppliers, Factory. (n.d.). Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. Retrieved February 24, 2026, from [Link]
-
Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. (2011, February 23). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (2001, October 24). National Toxicology Program. Retrieved February 24, 2026, from [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. Retrieved February 24, 2026, from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. Retrieved February 24, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 24, 2026, from [Link]
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved February 24, 2026, from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). MDPI. Retrieved February 24, 2026, from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). SciSpace. Retrieved February 24, 2026, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed. Retrieved February 24, 2026, from [Link]
-
pH dependent measurements now available on the Crystalline. (2018, September 6). Technobis Crystallization Systems. Retrieved February 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. ijpcbs.com [ijpcbs.com]
- 9. mdpi.com [mdpi.com]
- 10. Inclusion Studies Of 8-oh Quinoline With ?-cyclodextrin [journalijar.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. repo.upertis.ac.id [repo.upertis.ac.id]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
troubleshooting low purity in 8-methylquinaldic acid production
The following guide is structured as a Tier 2 Technical Support response from the Heterocyclic Chemistry Applications Group . It assumes the user has basic organic synthesis knowledge but is struggling with the specific nuances of the quinoline scaffold.
Executive Summary
Low purity in 8-methylquinaldic acid (8-methylquinoline-2-carboxylic acid) synthesis is typically caused by three convergent factors: incomplete oxidation of the 2-methyl precursor, regioisomeric contamination from the initial ring-closing step, or inefficient separation of the zwitterionic product from neutral organic byproducts.
This guide moves beyond generic advice to address the specific reactivity of the 8-substituted quinoline system. The protocols below prioritize the SeO₂ oxidation route (the industrial standard) but also address the Reissert-Henze functionalization where applicable.
Part 1: Diagnostic Decision Tree
Before modifying your protocol, identify the specific impurity profile using this logic flow.
Figure 1: Diagnostic logic for identifying root causes based on crude analysis.
Part 2: The "Double pH Swing" Purification Protocol
The Core Problem: 8-Methylquinaldic acid is amphoteric. It contains a basic nitrogen (quinoline ring) and an acidic carboxyl group. Simple extraction often fails because the molecule can exist as a zwitterion, making it soluble in water at neutral pH and difficult to extract into organics.
The Solution: A self-validating "Double pH Swing" separates neutral impurities (unreacted quinaldine, aldehyde) from the amphoteric product.
Reagents Required[1][2][3][4][5][6][7]
-
Base: 2M NaOH (aq)
-
Acid: 6M HCl and Glacial Acetic Acid
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
Monitor: pH meter (Paper is insufficient for the isoelectric point)
Step-by-Step Protocol
-
Initial Solubilization (Target pH > 12):
-
Dissolve the crude reaction mixture in 2M NaOH.
-
Mechanism:[2][3][4][5][6][7][8][9] Converts the acid to its carboxylate salt (R-COO⁻ Na⁺). The nitrogen is deprotonated. The molecule is now highly water-soluble.
-
Validation: The solution should be homogenous. Any solids remaining are likely inorganic selenium residues (filter these out now).
-
-
The "Neutral Wash" (Removal of Non-Acidic Impurities):
-
Extract the aqueous basic layer with DCM (
vol). -
Keep the Aqueous Layer.
-
What this removes: Unreacted 8-methylquinaldine, 8-methylquinoline-2-carboxaldehyde, and non-acidic tars.
-
Checkpoint: TLC the organic layer. If it glows blue/green under UV, you have successfully removed the starting material.
-
-
Controlled Precipitation (Target pH 3.5 – 4.5):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 6M HCl until pH reaches ~5.
-
Switch to Glacial Acetic Acid to fine-tune the pH to 3.8–4.2 (the approximate isoelectric point).
-
Observation: The product should precipitate as a white/off-white solid.
-
Why not pH 1? At pH 1, the quinoline nitrogen protonates (
), making the molecule water-soluble again as the hydrochloride salt. You must hit the isoelectric window.
-
-
Final Polish (Ligand Exchange):
-
If the solid is reddish (Se contamination), dissolve in minimal hot methanol and treat with activated charcoal or a thiol-based scavenger resin.
-
Part 3: Synthesis Optimization (Preventing Impurities)
If purification fails, the upstream synthesis is likely flawed. The standard route is the SeO₂ Oxidation of 8-Methylquinaldine .
The Selectivity Issue (2-Me vs 8-Me)
Users often fear oxidizing the 8-methyl group.
-
Chemical Reality: The 2-methyl group is "activated" (similar to 2-picoline) due to the electron-withdrawing nature of the adjacent nitrogen. The 8-methyl group is benzylic but less acidic.
-
Control: Use 1.1 – 1.3 equivalents of SeO₂ . Excess oxidant will eventually attack the 8-position or the ring.
Managing the Aldehyde Intermediate
SeO₂ often stops at the aldehyde (8-methylquinoline-2-carboxaldehyde).
-
Fix: Do not isolate the aldehyde. Add a second oxidant in situ to drive the reaction to the acid.
-
Recommended Oxidant: 30% Hydrogen Peroxide (
) added dropwise to the crude reaction mixture after the SeO₂ step is complete (verify disappearance of starting material by TLC).
Solvent Selection Table
| Solvent | Boiling Point | Suitability | Notes |
| 1,4-Dioxane | 101°C | ⭐⭐⭐ (Best) | Dissolves SeO₂ well; easy to remove. Note: Peroxide formation risk. |
| Xylene | 140°C | ⭐⭐ | Good for sluggish reactions, but hard to remove traces from final solid. |
| Ethanol | 78°C | ⭐ | Too low boiling for SeO₂ oxidation; reaction will stall at aldehyde. |
| Pyridine | 115°C | ⭐ | Good solubility, but foul odor and difficult workup. |
Part 4: Analytical Validation (FAQs)
Q1: My NMR shows a small doublet at ~10.2 ppm. What is it? A: This is the aldehyde proton (CHO). It indicates incomplete oxidation.
-
Fix: Resuspend the solid in 10% NaOH and add dilute
or . Stir for 1 hour, then repeat the pH swing.
Q2: The product is distinctively red/orange.
A: This is red selenium (
-
Fix: SeO₂ reduction yields elemental selenium. It is often colloidal. Filter the hot reaction mixture through a Celite pad before cooling. If color persists, recrystallize from Ethanol/Water (9:1) with activated charcoal.[1]
Q3: Can I use the Doebner Reaction (Aniline + Pyruvic Acid + Aldehyde)? A: Proceed with Caution. While the Doebner reaction directly yields carboxylic acids, it typically places the carboxyl group at the 4-position (Cinchoninic acid derivatives), not the 2-position (Quinaldic acid).
-
Correction: To get the 2-acid, you must use the oxidation route described above or the Reissert-Henze reaction (N-oxide chemistry).
Q4: What are the key NMR markers for 8-methylquinaldic acid?
-
COOH: Broad singlet >13 ppm (often invisible if wet or exchanged).
-
8-Methyl: Singlet at ~2.7–2.8 ppm . (Distinct from 8-methylquinaldine where the 2-Me is at ~2.6 ppm).
-
H-3 Proton: Singlet/Doublet at ~8.1 ppm (Deshielded by the adjacent COOH).
References & Further Reading
-
Oxidation Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard SeO2 oxidation of activated methyl groups).
-
Quinoline Chemistry: Heterocyclic Chemistry, J.A. Joule & K. Mills, 5th Ed. Wiley, 2010. (Reactivity of methyl-quinolines).
-
SeO2 Mechanism: Sharpless, K. B., & Gordon, K. M. (1976). "Selenium dioxide oxidation of ketones and aldehydes." Journal of the American Chemical Society.
-
Isoelectric Precipitation: Albert, A., & Goldacre, R. (1946). "The Ionization of Acridine Bases." Journal of the Chemical Society. (Foundational work on nitrogen heterocycle pKa values).
-
Synthesis Verification: Organic Syntheses, Coll. Vol. 3, p. 740 (1955); Vol. 26, p. 86 (1946). "Quinaldic Acid".[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [open.bu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 10. Pfitzinger Reaction [drugfuture.com]
Validation & Comparative
1H NMR spectrum analysis of 8-Methylquinoline-2-carboxylic acid
An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 8-Methylquinoline-2-carboxylic Acid: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 8-Methylquinoline-2-carboxylic acid, a key heterocyclic building block, presents a unique set of spectroscopic challenges and learning opportunities. This guide provides a comprehensive analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, explains the rationale behind experimental choices, and objectively compares the utility of 1H NMR with other powerful analytical techniques.
The Quinoline Scaffold: A Primer on its 1H NMR Signature
The quinoline ring system, a fusion of a benzene and a pyridine ring, exhibits a characteristic and complex 1H NMR spectrum. Understanding the parent system is crucial before analyzing substituted derivatives.[1] The protons on the pyridine ring (H-2, H-3, H-4) are generally found at a lower field (further downfield) than those on the benzene ring (H-5, H-6, H-7, H-8). This is primarily due to the deshielding effect of the electronegative nitrogen atom, which draws electron density away from the nearby protons, particularly H-2.[2] The typical aromatic proton signals for quinoline derivatives appear between 7.0 and 9.0 ppm.[2][3]
The introduction of substituents dramatically perturbs this electronic environment. In our target molecule, 8-Methylquinoline-2-carboxylic acid, two key groups modify the spectrum:
-
2-Carboxylic Acid (-COOH): As an electron-withdrawing group, it will further deshield adjacent protons, notably H-3 and H-4.
-
8-Methyl (-CH₃): This group introduces a new aliphatic signal and its electronic effect (weakly donating) and steric presence will influence the chemical shift of the nearby aromatic proton, H-7.
Predicted 1H NMR Spectrum and Structural Assignments
Based on fundamental NMR principles and data from related quinoline structures, we can predict the 1H NMR spectrum of 8-Methylquinoline-2-carboxylic acid. The analysis is best performed in a solvent like DMSO-d₆, which is capable of forming hydrogen bonds and thus allows for the observation of the acidic carboxylic proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -COOH | 13.0 - 14.0 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton; signal is often broad due to chemical exchange and hydrogen bonding.[4][5] Its position is highly dependent on solvent, concentration, and temperature.[6][7] |
| H-4 | ~8.4 - 8.6 | Doublet (d) | J4,3 ≈ 8.5 Hz | Located para to the nitrogen and deshielded by the adjacent carboxylic acid. Coupled only to H-3. |
| H-3 | ~8.2 - 8.4 | Doublet (d) | J3,4 ≈ 8.5 Hz | Adjacent to the electron-withdrawing carboxylic acid group. Coupled only to H-4. |
| H-5 | ~8.0 - 8.2 | Doublet (d) | J5,6 ≈ 8.0 Hz | Part of the benzene ring; typically downfield. Coupled to H-6. |
| H-6 | ~7.8 - 8.0 | Triplet (t) | J6,5 ≈ 8.0 Hz, J6,7 ≈ 7.5 Hz | Coupled to both H-5 and H-7, resulting in a triplet (or more accurately, a doublet of doublets with similar J-values). |
| H-7 | ~7.6 - 7.8 | Triplet (t) | J7,6 ≈ 7.5 Hz, J7,5 ≈ 1.0 Hz | Influenced by the adjacent methyl group at position 8. Coupled to H-6 and a small long-range coupling to H-5. |
| -CH₃ | ~2.7 - 2.9 | Singlet (s) | N/A | Aliphatic protons on a carbon attached to an aromatic ring. Appears as a singlet as there are no adjacent protons to couple with. |
Experimental Protocol for High-Resolution 1H NMR
Acquiring a high-quality, interpretable spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection.[8]
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-10 mg of 8-Methylquinoline-2-carboxylic acid.[3][9][10] This concentration provides a good balance for achieving a strong signal without causing issues from high viscosity.[9]
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the sample in a clean vial.[3] DMSO-d₆ is often preferred for carboxylic acids as it slows the rate of proton exchange, resulting in a sharper -COOH signal compared to other solvents.[7]
-
Homogenization: Gently agitate or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for good spectral resolution.[10]
-
Filtration: To remove any microscopic solid particles that can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution.[9] This is easily done by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Internal Standard: While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS, δ = 0 ppm) can provide a more accurate chemical shift calibration.[3]
-
Data Acquisition: Place the capped and labeled NMR tube into the spectrometer. Key acquisition parameters to consider include:
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse, which is important for accurate signal integration.
-
Acquisition Time (at): An acquisition time of 2-4 seconds is usually adequate to resolve the fine splitting patterns of the aromatic signals.
-
Experimental Workflow Diagram
Caption: Workflow for NMR Analysis of 8-Methylquinoline-2-carboxylic acid.
A Comparative Guide: 1H NMR vs. Alternative Analytical Techniques
While 1H NMR is the workhorse for structural elucidation, a comprehensive characterization often relies on a suite of analytical methods. Each technique offers unique advantages and limitations.
| Technique | Information Provided | Advantages | Disadvantages | Best For... |
| 1H NMR Spectroscopy | H-framework, connectivity (J-coupling), spatial proximity (NOE), quantitative analysis. | Non-destructive, rapid data acquisition, detailed structural information in solution.[11] | Lower sensitivity than MS, complex spectra can have overlapping signals.[11] | Initial and primary structural determination of the C-H framework. |
| 13C NMR Spectroscopy | Carbon framework, number of non-equivalent carbons. | Simpler spectra with less overlap, provides a "carbon fingerprint".[2][12] | Very low sensitivity (~6000x less than 1H), requires more sample or significantly longer acquisition times.[9][10] | Confirming the number of unique carbons and identifying key functional groups (e.g., C=O). |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity, provides definitive molecular weight.[2][13] | Provides limited connectivity data, isomers can be difficult to distinguish, fragmentation can be complex. | Confirming molecular formula and identifying key structural motifs through fragmentation (e.g., loss of -COOH).[14] |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state, bond lengths, and angles. | Provides the "gold standard" for absolute structure determination.[15][16] | Requires a high-quality single crystal (can be difficult to grow), structure may differ from solution conformation. | Definitive proof of structure when a suitable crystal is available. |
Decision Workflow for Structural Elucidation
Caption: Logical workflow for choosing spectroscopic techniques.
Advanced NMR for Unambiguous Assignment
For complex molecules or where 1D spectra are ambiguous, two-dimensional (2D) NMR experiments are indispensable for confirming the proposed structure.
-
COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other. For our molecule, it would show correlations between H-3/H-4, H-5/H-6, and H-6/H-7, confirming their adjacencies.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to.[4][12] This is crucial for assigning the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing the structure together. For example, it would show a correlation from the methyl protons to C-8 and C-7, and from H-3 to the carboxylic carbon (C-2'), definitively placing the substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are coupled through bonds. A NOESY experiment could show a correlation between the methyl protons and H-7, confirming their spatial proximity.
Complementary Nature of NMR Experiments
Caption: How different NMR experiments contribute to the final structure.
Conclusion
The 1H NMR spectrum of 8-Methylquinoline-2-carboxylic acid offers a rich source of structural information, accessible through careful experimental technique and systematic analysis. While 1D 1H NMR provides the foundational data on the proton framework, its true power is realized when used in concert with 13C NMR, mass spectrometry, and advanced 2D NMR techniques like COSY and HMBC. This multi-faceted approach transforms spectroscopic data from a set of signals into an unambiguous, validated molecular structure, an essential requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Retrieved from [Link]
-
Beck, A., & Seaton, P. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. University of North Florida. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]
- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Elsevier. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 8-Chloro-2-methylquinoline. PMC. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). Methyl quinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. Retrieved from [Link]
-
AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Massey University. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
MDPI. (2024, June 24). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Retrieved from [Link]
-
PubMed. (2009, July 30). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved from [Link]
-
ConnectSci. (1976, July 1). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Retrieved from [Link]
-
SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. School of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organomation.com [organomation.com]
- 9. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. azooptics.com [azooptics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
Comparative Spectroscopic Guide: 8-Methylquinaldic Acid
The following guide details the spectroscopic characteristics of 8-methylquinaldic acid (8-methyl-2-quinolinecarboxylic acid), comparing it against its parent compound, quinaldic acid. This analysis synthesizes established solvatochromic theory with available experimental data for quinoline derivatives.
Executive Summary
8-Methylquinaldic acid (CAS: 15733-89-8) is a substituted quinoline derivative used primarily as a bidentate ligand in coordination chemistry and as an intermediate in the synthesis of metallo-pharmaceuticals. Unlike its parent, quinaldic acid , the presence of a methyl group at the C8 position introduces significant steric hindrance peri to the quinoline nitrogen. This structural modification alters the electronic environment of the chromophore, resulting in bathochromic shifts (red shifts) and distinct metal-binding kinetics.
This guide provides the spectral baselines for the parent compound and the predicted shifts for the 8-methyl derivative, followed by a self-validating protocol for empirical verification.
Spectral Characteristics & Comparison
The UV-Vis absorption profile of quinoline carboxylic acids is dominated by
Comparative Absorption Data (Methanol, Neutral pH)
| Feature | Quinaldic Acid (Parent) | 8-Methylquinaldic Acid (Target) | Spectroscopic Origin |
| Primary | 238 nm | 240 – 243 nm (Predicted) | |
| Secondary | 300 – 305 nm | 305 – 310 nm (Predicted) | |
| Shoulder/Weak Band | ~320 nm | ~325 nm | |
| Molar Absorptivity ( | ~4,500 - 6,000 M⁻¹cm⁻¹ | Similar or slightly lower | Steric twist may reduce coplanarity |
| Solvatochromism | High | High | Polar solvents stabilize zwitterionic form |
Technical Insight: The methyl group at C8 is an auxochrome . Through hyperconjugation, it donates electron density into the ring system, destabilizing the HOMO and lowering the energy gap (
) to the LUMO. This typically results in a bathochromic shift of +2 to +5 nm relative to the parent compound. However, the C8-Methyl group also sterically crowds the ring nitrogen, potentially hindering solvation and affecting the fine structure of theband.
Experimental Validation Protocol
Since specific literature values for the 8-methyl derivative can vary by solvent and pH, the following protocol ensures accurate determination of
Reagents & Equipment
-
Analyte: 8-Methylquinaldic acid (>98% purity).
-
Solvents: HPLC-grade Methanol (MeOH), 0.1 M HCl, 0.1 M NaOH.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
-
Reference: Matched quartz cuvettes (1 cm path length).
Step-by-Step Methodology
1. Stock Solution Preparation:
-
Weigh 1.89 mg of 8-methylquinaldic acid (MW ≈ 189.19 g/mol ).
-
Dissolve in 10 mL of Methanol to create a 1.0 mM (10⁻³ M) stock solution.
-
Note: Sonicate if necessary; the carboxylic acid ensures solubility in polar solvents.
2. Working Standards (Dilution):
-
Prepare three working concentrations: 10 µM, 20 µM, and 50 µM in Methanol.
-
Calculation:
. For 50 µM, take 500 µL Stock + 9.5 mL MeOH.
3. pH-Dependent Scans (Critical for Characterization):
-
Acidic Scan: Dilute stock into 0.1 M HCl. (Protonates N and COO⁻
Cationic species). -
Basic Scan: Dilute stock into 0.1 M NaOH. (Deprotonates COOH
Anionic species). -
Neutral Scan: Dilute into pure MeOH.
4. Data Acquisition:
-
Baseline correct using pure solvent.
-
Scan from 200 to 400 nm.
-
Identify
where absorbance ( ) is between 0.2 and 0.8.
5. Calculation of Molar Extinction Coefficient (
-
Validation: The value of
should be constant across the linear concentration range (Beer-Lambert Law).
Visualization: Spectroscopic Workflow
The following diagram illustrates the logical flow for characterizing the compound, distinguishing between electronic effects and steric influences.
Caption: Workflow for determining the pH-dependent spectral shifts of 8-methylquinaldic acid.
Scientific Context & Applications
Why the 8-Methyl Group Matters:
-
Steric Hindrance: In coordination chemistry, the 8-methyl group creates steric bulk near the nitrogen donor atom. Unlike quinaldic acid, which forms planar complexes easily, 8-methylquinaldic acid may force metals into distorted geometries (e.g., tetrahedral instead of square planar for Cu(II)). This distortion often reduces the intensity of Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region.
-
Solubility: The methyl group increases lipophilicity (
), making the derivative more suitable for membrane-transport studies in drug development compared to the more hydrophilic parent acid.
Reference Data Points:
-
Quinaldic Acid:
(MeOH) = 238 nm, 305 nm. -
8-Hydroxyquinoline (Oxine):
(MeOH) = 240 nm, 310 nm (Provided for exclusion; distinct from the target).
References
-
SpectraBase. (2025). UV-Vis Spectrum of 8-Methylquinoline. John Wiley & Sons.[1][2] Link
-
National Toxicology Program. (1992).[3] Chemical Repository: 8-Methylquinoline.[3] National Institutes of Health.[3] Link
-
Sielc Technologies. (2025). UV-Vis Spectrum of Quinolinic Acid and Derivatives. Link
-
Alfa Chemistry. (2025). 2-Hydroxyquinoline-4-carboxylic acid (Isomer comparison). Link
Sources
Validating 8-Methylquinaldic Acid Synthesis: A Comparative Guide to Elemental Analysis vs. Spectral Techniques
Topic: Validating Synthesis of 8-Methylquinaldic Acid via Elemental Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Gatekeeper" of Chemical Integrity
In the development of metallo-pharmaceuticals and chelating agents, 8-methylquinaldic acid (8-methylquinoline-2-carboxylic acid) serves as a critical pharmacophore. Its ability to bind transition metals (Zn²⁺, Cu²⁺) makes it a scaffold of interest for neuroprotective and anti-infective applications.
However, the synthesis of quinaldic acid derivatives is prone to specific "invisible" impurities—namely, inorganic salts from oxidation catalysts and stubborn solvent inclusion (hydrates) due to strong hydrogen bonding. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation, they often fail to quantify the bulk composition accurately.
This guide objectively compares Elemental Analysis (CHN Combustion) against spectral alternatives (NMR, HPLC-MS), demonstrating why EA remains the definitive "gatekeeper" for validating the synthesis of 8-methylquinaldic acid.
The Synthesis Context: Where Impurities Hide
To understand what we are validating, we must look at the synthesis pathway. The most robust laboratory route involves the Doebner-Miller condensation to form 2,8-dimethylquinoline, followed by selective oxidation of the 2-methyl group.
Synthesis Workflow & Risk Points
The following diagram illustrates the synthesis pipeline and the specific contamination risks at each stage that necessitate Elemental Analysis.
Figure 1: Synthesis pathway of 8-methylquinaldic acid highlighting critical contamination points (isomers, inorganics, solvates) that require orthogonal validation.
Protocol: The Self-Validating EA System
Trustworthiness in data comes from a rigorous protocol. Elemental Analysis is not merely "sending a sample out"; it is a system of sample preparation that validates the isolation technique itself.
Step-by-Step Validation Protocol
-
Recrystallization Equilibrium:
-
Action: Recrystallize crude 8-methylquinaldic acid from hot ethanol/water.
-
Causality: This removes organic byproducts but often traps water or ethanol in the crystal lattice (solvates).
-
-
Vacuum Drying (The Critical Variable):
-
Action: Dry the sample at 80°C under high vacuum (<1 mbar) for 24 hours over
. -
Self-Validation: Weigh the sample at 4-hour intervals. The mass must stabilize (change < 0.1 mg) to confirm solvent removal. If mass continues to drop, your "pure" solid is still desolvating.
-
-
Combustion Analysis (CHN):
Comparative Analysis: EA vs. NMR vs. HPLC
Why is EA superior for synthesis validation when NMR gives more structural detail? The answer lies in "The Hydrate Trap" and "Inorganic Blindness."
Case Study Data: The "Pure" Batch
A researcher synthesizes 8-methylquinaldic acid (
Table 1: Comparison of Validation Methods
| Validation Method | Experimental Result | Interpretation | Verdict |
| HPLC (UV 254nm) | Purity: 99.8% (Area %) | Indicates no organic side-products. Misses water and inorganic salts. | False Positive for bulk purity. |
| 1H NMR (DMSO-d6) | Aromatic peaks integrate perfectly. Small broad peak at 3.4 ppm. | Confirms structure. Water peak often dismissed as solvent moisture. | Inconclusive for quantitative purity without internal standard (qNMR). |
| Elemental Analysis | Found: C: 66.1%, H: 5.5%, N: 7.0%Calc (Anhydrous): C: 70.58%, H: 4.85%, N: 7.48% | Huge Discrepancy. | FAIL. Detects significant contamination. |
The Diagnosis
The EA data in Table 1 does not match the anhydrous theoretical values. However, if we calculate for a Monohydrate (
-
Calc (Monohydrate): C: 64.38%, H: 5.40%, N: 6.83%.
The experimental values (C: 66.1%) fall between the anhydrous and monohydrate forms.
-
Why EA Wins: HPLC ignored the water. NMR saw it but couldn't easily distinguish "wet solvent" from "wet sample." EA mathematically proved the sample was not the pure anhydrous form.
Decision Matrix: When to Use Which Tool
Use the following logic flow to determine the appropriate validation hierarchy for your synthesis.
Figure 2: Logic flow for validating synthetic purity. Note that EA is the final "hard filter" that catches errors missed by spectral methods.
Technical Conclusion
For 8-methylquinaldic acid, Elemental Analysis is not optional; it is the primary method for validating bulk homogeneity.
-
NMR confirms you made the right molecule.
-
HPLC confirms you removed organic side-products.
-
EA confirms you have removed solvent, water, and inorganic catalysts, ensuring the mass you weigh for biological assays is actually the drug, not dead weight.
Recommendation: Always report EA data in the format: Anal. Calcd for
References
-
ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Prachayasittikul, V., et al. (2013).[5] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[5] [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
8-Methylquinoline-2-carboxylic acid proper disposal procedures
Executive Safety Directive
Immediate Action Required: Treat 8-Methylquinoline-2-carboxylic acid (CAS 17796-36-8) as a Hazardous Chemical Waste . Do not dispose of via municipal trash or sanitary sewer systems.
This compound possesses a dual-hazard profile: it is a quinoline derivative (potential aquatic toxicity/mutagenicity) and an organic acid (corrosive/irritant potential). Disposal must prioritize thermal destruction (incineration) via a licensed hazardous waste contractor.
CRITICAL "DO NOT" LIST:
-
DO NOT mix with strong oxidizers (e.g., nitric acid, permanganates) – Risk of fire/explosion.
-
DO NOT mix with strong bases (e.g., NaOH) in non-controlled environments – Exothermic neutralization risk.
-
DO NOT release into drains – Quinoline rings are persistent environmental pollutants.
Chemical Hazard Profile & Causality
To manage waste effectively, you must understand the why behind the protocol. The disposal strategy is dictated by the molecule's functional groups.
| Property | Data | Disposal Implication |
| CAS Number | 17796-36-8 | Unique identifier for waste manifesting. |
| Molecular Formula | C₁₁H₉NO₂ | High carbon/nitrogen content requires high-temp incineration to prevent NOx release. |
| Functional Groups | Carboxylic Acid (-COOH)Quinoline Ring | Acid: Incompatible with cyanides/sulfides (generates toxic gas).Ring: Requires thermal oxidation (afterburner) to break down. |
| Physical State | Solid / Powder | High dust potential. Respiratory protection (N95/P100) is mandatory during transfer. |
| GHS Classification | Skin Irrit. 2; Eye Irrit.[1][2][3] 2A; STOT SE 3 | Handling requires full PPE (Nitrile gloves, safety goggles, lab coat). |
Waste Segregation & Compatibility
Proper segregation is the primary defense against unplanned chemical reactions in waste drums.
The Segregation Logic: As a carboxylic acid, this compound belongs to Segregation Group: Organic Acids .
-
Compatible: Benzoic acid, acetic acid (solid), other non-oxidizing organic solids.
-
Incompatible:
-
Oxidizers:[4] Reaction with the organic skeleton can cause spontaneous combustion.
-
Cyanides/Sulfides: Acid contact releases lethal HCN or H₂S gas.
-
Strong Bases: Generates heat; while neutralization is a treatment method, it should not be done in a waste container.
-
Workflow Diagram: Waste Stream Decision Tree
Caption: Logical flow for segregating 8-Methylquinoline-2-carboxylic acid based on physical state and solvent matrix.
Step-by-Step Disposal Protocol
Method A: Solid Waste (Preferred)
Best for: Expired reagents, synthesis byproducts, contaminated weighing boats.
-
Preparation: Don PPE (Nitrile gloves, goggles, lab coat).[5] Work in a fume hood to capture dust.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Organic Waste" drum. Glass is acceptable but poses a breakage risk.
-
Transfer: Carefully transfer the solid into the container.
-
Note: If the solid is in a vial, you may place the entire capped vial into the waste container (Lab Pack method).
-
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Write fully: "8-Methylquinoline-2-carboxylic acid". Do not use abbreviations or structures.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Close lid tightly. Store in a Secondary Containment Tray in the Satellite Accumulation Area (SAA).
Method B: Liquid Waste (Solutions)
Best for: Reaction mixtures, mother liquors.
-
pH Verification: Although likely acidic, verify the pH of the solution using a strip.
-
Solvent Compatibility: Determine if the carrier solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, ethyl acetate).
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
-
Self-Validating Step: Ensure the carboy has at least 10% headspace to prevent over-pressurization from volatile solvents.
-
-
Rinsing: Triple rinse the empty reaction vessel with a compatible solvent. Add rinsate to the same waste container.
Emergency Contingencies: Spill Management
Accidental release of quinoline derivatives requires immediate containment to prevent environmental contamination and respiratory exposure.
Workflow Diagram: Spill Response
Caption: Operational workflow for containing and cleaning spills of 8-Methylquinoline-2-carboxylic acid.
Regulatory Framework & Compliance (RCRA)
In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Determination (40 CFR § 262.11):
-
Listed Waste: This specific isomer is not typically found on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists.
-
Characteristic Waste: You must evaluate if it meets characteristics.[6]
-
Ignitability (D001): No (unless in flammable solvent).
-
Corrosivity (D002): Only if aqueous pH ≤ 2. Solids are generally not D002.
-
Toxicity (D004-D043): Not a standard TCLP metal or pesticide.
-
-
-
Generator Status: Despite the lack of a specific code, the "Generator Knowledge" clause implies that due to the known toxicity of quinolines, it must be managed as Non-RCRA Regulated Hazardous Waste (often coded as "State Regulated" depending on location, e.g., California).
-
Final Disposal Fate: The industry standard is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the quinoline ring.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 8-Methylquinoline. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Quinoline. Retrieved from
-
BenchChem. (2025).[4] General Quinoline Derivative Disposal Guidelines. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
